- Synthesis and Reactivity of a Tetragallium MacrocycleOrganometallics, 2009, 28(1), 300-305,
Cas no 97038-96-5 (2,2',6,6'-Tetrabromo-1,1'-biphenyl)

2,2',6,6'-Tetrabromo-1,1'-biphenyl 化学的及び物理的性質
名前と識別子
-
- 1,1'-Biphenyl,2,2',6,6'-tetrabromo-
- 1,3-dibromo-2-(2,6-dibromophenyl)benzene
- 2,2′,6,6′-Tetrabromo-1,1′-biphenyl (ACI)
- Biphenyl, 2,2′,6,6′-tetrabromo- (6CI)
- 2,2′,6,6′-Tetrabromobiphenyl
- PBB 54
- 97038-96-5
- UNII-1G588WJ28R
- D75599
- DTXSID10242676
- 2,6,2',6'-Tetrabromobiphenyl
- 2,2',6,6'-tetrabromo-1,1'-biphenyl
- 2,2',6,6'-tetrabromobiphenyl
- 2,2 inverted exclamation mark ,6,6 inverted exclamation mark -Tetrabromo-1,1 inverted exclamation mark -biphenyl
- NS00124890
- SY376578
- Q27252383
- MFCD30474847
- 1G588WJ28R
- 1,1'-biphenyl, 2,2',6,6'-tetrabromo-
- SCHEMBL1768468
- CS-0094598
- 2,2',6,6'-Tetrabromo-1,1'-biphenyl
-
- インチ: 1S/C12H6Br4/c13-7-3-1-4-8(14)11(7)12-9(15)5-2-6-10(12)16/h1-6H
- InChIKey: RAIZQBVLCDNAOH-UHFFFAOYSA-N
- ほほえんだ: BrC1C(C2C(Br)=CC=CC=2Br)=C(Br)C=CC=1
計算された属性
- せいみつぶんしりょう: 469.716
- どういたいしつりょう: 465.72
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 0
- 重原子数: 16
- 回転可能化学結合数: 1
- 複雑さ: 189
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 互変異性体の数: 何もない
- トポロジー分子極性表面積: 0Ų
- 疎水性パラメータ計算基準値(XlogP): 6.3
- ひょうめんでんか: 0
じっけんとくせい
- 密度みつど: 2.14
- ふってん: 391.3°Cat760mmHg
- フラッシュポイント: 184.8°C
- 屈折率: 1.666
2,2',6,6'-Tetrabromo-1,1'-biphenyl 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | T204305-50mg |
2,2',6,6'-Tetrabromo-1,1'-biphenyl |
97038-96-5 | 50mg |
$ 145.00 | 2022-06-03 | ||
TRC | T204305-500mg |
2,2',6,6'-Tetrabromo-1,1'-biphenyl |
97038-96-5 | 500mg |
$ 995.00 | 2022-06-03 | ||
TRC | T204305-250mg |
2,2',6,6'-Tetrabromo-1,1'-biphenyl |
97038-96-5 | 250mg |
$ 510.00 | 2022-06-03 | ||
TRC | T204305-100mg |
2,2',6,6'-Tetrabromo-1,1'-biphenyl |
97038-96-5 | 100mg |
$ 260.00 | 2022-06-03 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1165238-1g |
2,2',6,6'-Tetrabromo-1,1'-biphenyl |
97038-96-5 | 97% | 1g |
¥13377.00 | 2024-04-23 |
2,2',6,6'-Tetrabromo-1,1'-biphenyl 合成方法
ごうせいかいろ 1
1.2 Reagents: Cupric chloride ; 2 h, -78 °C
ごうせいかいろ 2
1.2 Reagents: Copper bromide (CuBr2)
1.3 Reagents: Nitrobenzene
- 2,2',6-Tribromobiphenyl via transition-metal-free ARYNE coupling: a valuable tool in the synthesis of biphenylsSynlett, 2010, (19), 2953-2955,
ごうせいかいろ 3
1.2 Reagents: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone ; 3 h, -78 °C
1.3 Solvents: Water
- Accessing Axially Chiral Biaryls via Organocatalytic Enantioselective Dynamic-Kinetic Resolution-Semipinacol RearrangementACS Catalysis, 2017, 7(7), 4435-4440,
ごうせいかいろ 4
1.2 neutralized
- Preparation of heterocyclic nitrogen compounds for organic electroluminescent device, China, , ,
ごうせいかいろ 5
1.2 Solvents: Nitrobenzene ; 6 h, -78 °C; overnight, -78 °C → rt
1.3 Reagents: Ammonia Solvents: Water ; 30 min, rt
- Preparation and characterization of optically pure double-helix oligomeric tetrabenzocyclooctatetraene substances, China, , ,
ごうせいかいろ 6
1.2 < 20 min, -78 °C; 2 h, -78 °C
1.3 Reagents: Cuprous cyanide , Lithium chloride Solvents: Tetrahydrofuran ; -78 °C; 2 h, -78 °C
1.4 Reagents: Quinone ; -78 °C; overnight, -78 °C → rt
- Cyclopenta-fused polyaromatic hydrocarbons: synthesis and characterisation of a stable, carbon-centred helical radicalOrganic & Biomolecular Chemistry, 2022, 20(14), 2873-2880,
ごうせいかいろ 7
1.2 Reagents: Cupric chloride ; 12 h, -75 °C → rt
- Preparation of asymmetrically substituted biaryldiphosphines and their use as cocatalysts for transition metal catalyzed enantioselective hydrogenation, World Intellectual Property Organization, , ,
ごうせいかいろ 8
1.2 Reagents: Methanol ; -78 °C → rt
- Catalytic asymmetric bromine-lithium exchange: a new tool to build axial chiralityAdvanced Synthesis & Catalysis, 2010, , 2611-2620,
ごうせいかいろ 9
1.2 Reagents: Copper bromide (CuBr2) ; 90 min, -78 °C
1.3 Reagents: Nitrobenzene ; overnight, -78 °C → rt
- Synthesis and Physical Properties of Strained Doubly Phosphorus-Bridged Biaryls and ViologensChemistry - A European Journal, 2017, 23(25), 6029-6033,
ごうせいかいろ 10
1.2 Reagents: Cupric chloride
- Drastic change in racemization barrier upon redox reactions: novel chiral-memory units based on dynamic redox systemsChemical Communications (Cambridge, 2010, 46(23), 4100-4102,
ごうせいかいろ 11
1.2 Reagents: Cupric chloride ; 12 h, 25 °C
1.3 Solvents: Water
- Improved process for preparation of asymmetrically substituted biaryldiphosphines and their use as ligands for transition metal-catalyzed asymmetric hydrogenation, European Patent Organization, , ,
ごうせいかいろ 12
1.2 Reagents: Nitrobenzene ; 12 h, -75 °C → 25 °C
- A highly efficient low-temperature modification of the classical Ullmann reactionLetters in Organic Chemistry, 2006, 3(12), 948-954,
ごうせいかいろ 13
1.2 Reagents: Cupric chloride ; 12 h, 25 °C
- Preparation of asymmetrically substituted biaryldiphosphines as ligands for enantioselective hydrogenation, World Intellectual Property Organization, , ,
ごうせいかいろ 14
1.2 Reagents: Cupric chloride
- Synthesis, Structures, and Unique Luminescent Properties of Tridentate CC̃Ñ Cyclometalated Complexes of IridiumEuropean Journal of Inorganic Chemistry, 2011, 2011(18), 2869-2878,
ごうせいかいろ 15
1.2 Reagents: Copper bromide (CuBr)
1.3 Solvents: Nitrobenzene
- Chiral bromine-lithium exchange catalyzed by diaminesTetrahedron: Asymmetry, 2009, 20(9), 1004-1007,
ごうせいかいろ 16
1.2 Reagents: Lithium chloride Catalysts: Cuprous cyanide Solvents: Tetrahydrofuran ; 2 h, -78 °C
1.3 1 h, -78 °C; -78 °C → rt
1.4 Reagents: Water
- Asymmetric Bromine-Lithium Exchange: Application toward the Synthesis of New Biaryl-Diphosphine LigandsAdvanced Synthesis & Catalysis, 2015, 357(13), 2833-2839,
2,2',6,6'-Tetrabromo-1,1'-biphenyl Raw materials
2,2',6,6'-Tetrabromo-1,1'-biphenyl Preparation Products
2,2',6,6'-Tetrabromo-1,1'-biphenyl 関連文献
-
Jézabel Praz,Julien Graff,Léo Egger,Laure Guénée,Simon Wagschal,E. Peter Kündig,Alexandre Alexakis Chem. Commun. 2015 51 16912
-
2. Electrochiroptical response of a hexaarylethane derivative with a helical π-skeleton: drastic UV–Vis and CD spectral changes upon electrolysis of 4′,5′-dibromodispiro[xanthene-9,9′(9′H,10′H)-phenanthrene-10′,9″-xanthene]Takanori Suzuki,Rie Yamamoto,Hiroki Higuchi,Erika Hirota,Masakazu Ohkita,Takashi Tsuji J. Chem. Soc. Perkin Trans. 2 2002 1937
-
3. Synthesis of biphenylenes and tetraphenylenes using copper-catalyzed coupling of arylzinc intermediatesS. M. Humayun Kabir,Masashi Hasegawa,Yoshiyuki Kuwatani,Masato Yoshida,Haruo Matsuyama,Masahiko Iyoda J. Chem. Soc. Perkin Trans. 1 2001 159
-
Chao Wang,Zhenfeng Xi Chem. Commun. 2007 5119
2,2',6,6'-Tetrabromo-1,1'-biphenylに関する追加情報
2,2',6,6'-Tetrabromo-1,1'-biphenyl (CAS No. 97038-96-5): A Comprehensive Overview
2,2',6,6'-Tetrabromo-1,1'-biphenyl is a highly specialized organic compound with the CAS registry number 97038-96-5. This compound is characterized by its unique molecular structure, which consists of two phenyl rings connected by a single bond (biphenyl system) and bromine atoms substituted at the 2 and 6 positions on each ring. The presence of four bromine atoms in the molecule imparts distinctive chemical and physical properties, making it a subject of interest in various scientific and industrial applications.
The synthesis of 2,2',6,6'-tetrabromo-1,1'-biphenyl involves a series of carefully controlled chemical reactions. Typically, the compound is derived from biphenyl derivatives through bromination processes. Recent advancements in synthetic methodologies have focused on optimizing reaction conditions to enhance yield and purity. For instance, studies have explored the use of catalytic systems and alternative brominating agents to improve the efficiency of the synthesis process.
One of the most notable applications of 2,2',6,6'-tetrabromo-1,1'-biphenyl is in the field of materials science. The compound serves as a precursor for the production of advanced materials with tailored electronic properties. For example, research has demonstrated that derivatives of this compound can be incorporated into polymer systems to enhance thermal stability and mechanical strength. This has significant implications for industries such as aerospace and electronics, where high-performance materials are critical.
In addition to its role in materials science, 2,2',6,6'-tetrabromo-1,1'-biphenyl has found utility in electronic applications. The compound's ability to act as a dielectric material has been explored in recent studies. Its high dielectric constant and low loss tangent make it an attractive candidate for use in capacitors and other electronic components. Furthermore, investigations into its piezoelectric properties have opened new avenues for its application in sensors and actuators.
The chemical stability of 2,2',6,6'-tetrabromo-1,1'-biphenyl is another area that has garnered significant attention. Research has shown that the compound exhibits excellent resistance to thermal degradation under certain conditions. This property is particularly valuable in high-temperature applications where material integrity is paramount.
Recent studies have also delved into the environmental impact of 2,2',6,6'-tetrabromo-1,1'-biphenyl and its derivatives. Efforts are being made to develop sustainable synthesis routes and recycling methods to minimize waste and reduce environmental footprint. These initiatives align with global trends toward greener chemistry practices.
In conclusion, 2,2',6,6'-tetrabromo-1,biphenyl (CAS No. 97038-96-5) stands as a testament to the ingenuity of modern chemistry. Its versatile properties and wide-ranging applications underscore its importance in both academic research and industrial settings. As ongoing research continues to uncover new potentials for this compound, 2,bis(tribromophenyl)ethane will undoubtedly play an increasingly significant role in shaping future technologies.
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